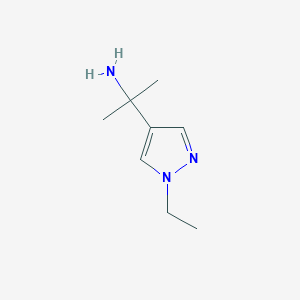

2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine

Description

Contextualization of Pyrazole-Containing Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

Pyrazole (B372694) scaffolds are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a vast array of functional molecules. In medicinal chemistry, pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. bldpharm.comrsc.org Their prevalence in pharmaceuticals underscores their importance as "privileged structures," capable of interacting with a variety of biological targets. rsc.org

The synthetic versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities. nih.gov The development of novel synthetic methodologies continues to expand the accessible chemical space of pyrazole derivatives, making them attractive targets for both academic research and industrial applications. arkat-usa.org

Significance of Primary Amine Functionalities in Heterocyclic Systems for Chemical Reactivity and Derivatization

The primary amine group (-NH2) is a fundamental functional group in organic chemistry, renowned for its nucleophilicity and basicity. When attached to a heterocyclic system like pyrazole, it serves as a critical handle for a multitude of chemical transformations. arkat-usa.org The lone pair of electrons on the nitrogen atom can participate in nucleophilic substitution and addition reactions, allowing for the facile introduction of new substituents and the construction of more complex molecular architectures.

Furthermore, the primary amine can be readily converted into a wide range of other functional groups, including amides, imines, and sulfonamides. This derivatization potential is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a lead compound is necessary to optimize its pharmacological profile. The reactivity of the primary amine is influenced by the electronic nature of the heterocyclic ring to which it is attached, offering a subtle interplay that can be exploited in synthetic design.

Structural Specificity of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine and its Unique Features for Academic Inquiry

The structure of this compound, with the CAS number 1236835-13-4, presents several features of academic interest. researchgate.net The N1-ethyl group on the pyrazole ring prevents tautomerism, locking the substitution pattern. The propan-2-amine substituent at the C4 position introduces a tertiary carbon atom directly attached to the pyrazole ring, creating a sterically hindered primary amine. This steric hindrance can influence the reactivity of the amine group, potentially leading to selective transformations that might not be achievable with less hindered amines.

Table 1: Key Structural Features of this compound

| Feature | Description | Implication for Research |

| N1-Ethyl Group | An ethyl substituent on one of the pyrazole nitrogen atoms. | Prevents tautomerism, providing a fixed regioisomeric structure for predictable reactivity studies. |

| C4-Substitution | The propan-2-amine group is attached at the 4-position of the pyrazole ring. | Influences the electronic distribution within the pyrazole ring and provides a key site for derivatization. |

| Tertiary Linker | A tertiary carbon atom connects the primary amine to the pyrazole ring. | Introduces significant steric hindrance around the primary amine, potentially leading to unique reactivity and selectivity. |

| Primary Amine | A terminal -NH2 group. | A versatile functional group for a wide range of chemical modifications and further synthesis. |

This table is generated based on the chemical structure of the compound.

Overview of Current Research Gaps and Opportunities Pertaining to the Synthesis and Reactivity of Related Alkylaminopyrazoles

While the broader class of aminopyrazoles has been extensively studied, specific research on this compound is not widely available in the public domain. This presents several opportunities for academic and industrial research.

A significant research gap is the development of efficient and scalable synthetic routes to this specific compound and its close analogs. While general methods for the synthesis of 4-aminopyrazoles exist, such as the reduction of 4-nitropyrazoles, their application to this sterically hindered structure may present challenges. arkat-usa.org Investigating novel synthetic strategies would be a valuable contribution.

Furthermore, a detailed exploration of the reactivity of the sterically hindered primary amine is warranted. Studies could focus on how the steric bulk influences its participation in common amine reactions, such as acylation, alkylation, and condensation reactions. Comparing its reactivity to less hindered aminopyrazoles would provide valuable insights into the role of sterics in directing chemical transformations.

Finally, the potential applications of this compound and its derivatives remain largely unexplored. Given the rich pharmacological history of pyrazoles, it would be of interest to investigate the biological activity of this compound and its derivatives in various therapeutic areas.

Table 2: Research Opportunities for this compound

| Research Area | Specific Focus | Potential Impact |

| Synthetic Chemistry | Development of efficient and regioselective synthetic routes. | Enables broader access to the compound for further research and potential applications. |

| Reactivity Studies | Investigation of the influence of steric hindrance on the primary amine's reactivity. | Provides fundamental understanding of structure-reactivity relationships in this class of compounds. |

| Medicinal Chemistry | Screening for biological activity in various assays (e.g., anticancer, anti-inflammatory). | Potential discovery of new therapeutic agents with novel mechanisms of action. |

| Materials Science | Exploration as a ligand for metal complexes or as a building block for functional polymers. | Development of new materials with unique properties. |

This table outlines potential future research directions based on the existing literature on related compounds.

Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

2-(1-ethylpyrazol-4-yl)propan-2-amine |

InChI |

InChI=1S/C8H15N3/c1-4-11-6-7(5-10-11)8(2,3)9/h5-6H,4,9H2,1-3H3 |

InChI Key |

RTBKQLRZVXBSJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)C(C)(C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Disconnections for Pyrazole-Amine Conjugates

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" corresponding to the reverse of reliable chemical reactions. ias.ac.inheighpubs.org For 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine, two primary disconnections are identified as strategically significant.

C4-C bond Disconnection: The most logical primary disconnection is the bond between the C4 position of the pyrazole (B372694) ring and the adjacent quaternary carbon of the propan-2-amine moiety. This simplifies the target molecule into a 1-ethyl-1H-pyrazole synthon (or a precursor like a 4-halo or 4-lithio pyrazole) and a synthon for the 2-aminoprop-2-yl group. This approach isolates the challenge of constructing the pyrazole core from the installation of the sterically hindered side chain.

N1-Ethyl bond Disconnection: A secondary disconnection can be made at the N1-ethyl bond of the pyrazole ring. This leads to a 4-(propan-2-amine) substituted pyrazole intermediate and an ethylating agent. This strategy would require the selective N-alkylation of an already functionalized pyrazole, which can present regioselectivity challenges.

Pyrazole Ring Disconnection: Further deconstruction of the pyrazole ring itself points to classical synthesis methods. mdpi.commdpi.com A [3+2] disconnection suggests a reaction between a hydrazine (B178648) derivative (such as ethylhydrazine) and a 3-carbon building block containing two electrophilic centers, like a 1,3-dicarbonyl compound or its synthetic equivalent.

These disconnections outline two plausible forward synthetic pathways:

Pathway A: Construct a 1-ethyl-1H-pyrazole core, functionalize the C4 position, and then elaborate this functional group to build the propan-2-amine side chain.

Pathway B: Synthesize a pyrazole with a C4 precursor to the propan-2-amine side chain, and subsequently perform N-ethylation.

Pathway A is often preferred as it avoids potential complications of N-alkylation on a more complex, functionalized pyrazole.

Advanced Approaches to the 1-Ethyl-1H-pyrazole Core

The synthesis of the 1-ethyl-1H-pyrazole core is a critical step. Modern synthetic methods focus on achieving high regioselectivity and yield through various cyclization and substitution strategies.

The most common method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. mdpi.commdpi.com To directly synthesize the 1-ethyl-1H-pyrazole, ethylhydrazine (B1196685) would be reacted with a suitable 1,3-biselectrophile. However, the reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to mixtures of regioisomers. mdpi.commdpi.com

To overcome this, strategies employing reactants with built-in asymmetry are used. For instance, α,β-unsaturated nitriles or ketones can react with hydrazine derivatives to yield pyrazoles. mdpi.commdpi.com The Vilsmeier-Haack cyclization-formylation of hydrazones is another powerful method to produce 4-formylpyrazoles, which are versatile intermediates. mdpi.com The reaction of fluorinated enaminoates with alkyl hydrazines has also been explored, though it can result in isomeric mixtures requiring chromatographic separation. mdpi.com

| Precursors | Reaction Type | Key Features |

| 1,3-Diketone + Ethylhydrazine | Cyclocondensation | Classical method; potential for regioisomeric mixtures. mdpi.com |

| α,β-Unsaturated Ketone + Hydrazine | Cyclocondensation/Oxidation | Forms pyrazolines, then oxidized to pyrazoles. mdpi.com |

| Acetophenone Hydrazone + Vilsmeier Reagent | Cyclization-Formylation | Yields 4-formylpyrazoles, excellent for further functionalization. mdpi.com |

| β-Ketonitrile + Hydrazine | Cyclocondensation | Provides direct access to aminopyrazoles. mdpi.com |

Strategies for N-Alkylation to Achieve 1-Ethyl Substitution

An alternative to direct synthesis is the N-alkylation of a pre-formed pyrazole ring. This approach is common but requires careful control of regioselectivity, as unsymmetrically substituted pyrazoles have two distinct nitrogen atoms (N1 and N2) available for alkylation. researchgate.net

Systematic studies on the N-substitution of 3-substituted pyrazoles under basic conditions (e.g., K2CO3 in DMSO) have demonstrated a high degree of regioselectivity for N1-alkylation, driven by steric effects. researchgate.net Catalyst-free Michael additions also offer excellent regioselectivity for N1-alkylation on pyrazoles bearing versatile functional groups like nitriles or esters. acs.orgsemanticscholar.org Phase-transfer catalysis provides a mild and efficient method for the N-alkylation of various nitrogen-containing heterocycles, including pyrazole, often resulting in exclusive N-alkylation. researchgate.net More recently, Brønsted acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles has been developed, offering an alternative to methods requiring strong bases or high temperatures. mdpi.com

| Alkylation Method | Reagents/Conditions | Selectivity (N1 vs. N2) |

| Classical Alkylation | Ethyl halide, K2CO3/DMSO | High N1 selectivity, sterically controlled. researchgate.net |

| Michael Addition | Acrylonitrile, catalyst-free | Excellent N1 selectivity (>99.9:1). acs.orgsemanticscholar.org |

| Phase-Transfer Catalysis | Ethyl halide, 18-crown-6, K-t-BuOK | High yields of N-alkylpyrazoles. researchgate.net |

| Acid-Catalyzed | Ethyl trichloroacetimidate, Brønsted acid | Good yields, avoids strong bases. mdpi.com |

Evaluation of Novel Catalyst Systems for Pyrazole Synthesis

Modern organic synthesis increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. In pyrazole synthesis, a range of novel catalysts have been successfully employed.

Nanocatalysts: Green, eco-friendly protocols using nanocatalysts like nano-ZnO have been shown to be highly efficient for the synthesis of 1,3,5-substituted pyrazoles from dicarbonyl compounds and hydrazines, offering excellent yields and short reaction times. mdpi.comnih.gov Other systems, such as Mn/ZrO2, have been used for one-pot, multicomponent reactions to produce pyrazole scaffolds under ultrasound irradiation with high yields. nih.gov

Transition Metal Catalysts: Transition metals are widely used to catalyze various steps in pyrazole synthesis. Copper-catalyzed three-component synthesis allows for the formation of 1,3-substituted pyrazoles from enaminones, hydrazines, and aryl halides through a domino reaction involving cyclization and Ullmann coupling. beilstein-journals.orgnih.gov Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been used for the efficient synthesis of CF3-substituted pyrazoles. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis enables the synthesis of polysubstituted pyrazoles from hydrazine and Michael acceptors in the presence of air as a green oxidant, proceeding under very mild conditions. organic-chemistry.org

Methodologies for Introducing the Propan-2-amine Moiety

Once the 1-ethyl-1H-pyrazole-4-carboxaldehyde or 1-ethyl-1H-pyrazole-4-carbonitrile intermediate is secured, the final key step is the construction of the propan-2-amine side chain.

The introduction of the gem-dimethyl group and the amine functionality at the C4 position requires robust carbon-carbon and carbon-nitrogen bond-forming reactions.

Grignard Addition to a Nitrile Precursor: A highly effective route begins with a 1-ethyl-1H-pyrazole-4-carbonitrile intermediate. The addition of a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to the nitrile group forms an intermediate imine anion. libretexts.org Subsequent acidic workup hydrolyzes this imine to the corresponding ketone, 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one. masterorganicchemistry.com This ketone is a crucial intermediate that can then be converted to the target tertiary amine via reductive amination. While Grignard additions to nitriles are well-established, the reaction rate can be influenced by steric hindrance. masterorganicchemistry.comolemiss.edu The use of copper(I) salts can catalyze the nucleophilic addition, particularly with sterically demanding substrates. masterorganicchemistry.com

Nitrile Reduction Pathways: An alternative one-pot approach involves the initial Grignard addition to the nitrile to form the imine adduct, followed by an in-situ reduction to the primary amine. olemiss.edu To obtain the target this compound, a double addition of the Grignard reagent would be required, which can be challenging to control. A more plausible route involves converting the pyrazole-4-carbonitrile to a ketone as described above. The resulting 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one can then undergo various transformations. For example, a second Grignard addition (CH3MgBr) would yield a tertiary alcohol, which could then be converted to the amine through methods like the Ritter reaction or by conversion to a leaving group followed by substitution with an amine source. However, a more direct route from the ketone is reductive amination.

Reductive Amination of the Ketone Intermediate: The ketone, 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one, can be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation) to directly form the target primary amine, this compound. This is a standard and widely used transformation in organic synthesis.

Nitroalkane-based Routes: An alternative strategy involves the Henry reaction. A 1-ethyl-1H-pyrazole-4-carboxaldehyde could react with 2-nitropropane (B154153) in the presence of a base to form a nitro-alcohol, which can be dehydrated to an α,β-unsaturated nitro compound. Subsequent reduction of both the double bond and the nitro group would yield the desired amine. A more direct approach would be the reduction of 1-ethyl-4-(2-nitropropan-2-yl)-1H-pyrazole, which could be formed via nucleophilic substitution on a suitable 4-halopyrazole with the anion of 2-nitropropane. The reduction of the nitro group to an amine is a well-established transformation.

| Starting Material | Key Reagents | Intermediate | Final Step |

| 1-ethyl-1H-pyrazole-4-carbonitrile | 1. CH3MgBr 2. H3O+ | 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one | Reductive Amination |

| 1-ethyl-1H-pyrazole-4-carboxaldehyde | 1. CH3MgBr 2. Oxidation (e.g., PCC, DMP) | 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one | Reductive Amination |

| 1-ethyl-1H-pyrazole-4-carboxaldehyde | 2-Nitropropane, base | 1-ethyl-4-(2-nitroprop-1-en-1-yl)-1H-pyrazole | Catalytic Reduction |

Stereoselective Approaches for the Generation of the Chiral Amine-Bearing Carbon Center

The creation of a chiral center at the carbon bearing the amine group is a critical step in synthesizing enantiomerically pure analogs. Asymmetric synthesis provides a direct route to these molecules, often employing chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome.

One effective strategy involves the use of chiral sulfinamides, such as (R)- or (S)-tert-butanesulfinamide, which can be condensed with a suitable pyrazolyl ketone to form a chiral N-sulfinyl imine. Stereoselective addition of an organometallic reagent, like a methyl Grignard or organolithium compound, to this imine intermediate proceeds via a rigid six-membered chair-like transition state, where the reagent attacks from the less sterically hindered face. Subsequent removal of the chiral auxiliary under acidic conditions yields the desired chiral amine with high enantiomeric excess. nih.gov This approach has been successfully applied to the synthesis of various chiral amines. nih.gov

Organocatalysis offers another powerful tool for asymmetric C-N bond formation. For instance, the enantioselective aminoalkylation of aminopyrazole derivatives has been achieved using quinine-derived squaramide catalysts. researchgate.net Similarly, chiral phosphoric acids have been used to catalyze the asymmetric arylation of 5-aminopyrazoles, creating axial chirality through a central-to-axial chirality relay mechanism. rsc.org While these examples functionalize the pyrazole ring directly, the principles can be adapted to side-chain construction.

Transition metal catalysis, particularly asymmetric hydrogenation of prochiral enamines or imines, is a highly efficient method for producing chiral amines. acs.org A pyrazolyl-substituted enamine could be hydrogenated using a chiral rhodium or iridium complex to afford the target chiral amine with high enantioselectivity. rsc.org

| Method | Chiral Source | Typical Reagents/Catalysts | Reported ee/dr | Advantages | Limitations |

|---|---|---|---|---|---|

| Chiral Auxiliary | (R/S)-tert-butanesulfinamide | MeMgBr, HCl | >95% ee | Reliable, high stereoselectivity, well-established. nih.gov | Requires stoichiometric auxiliary and additional protection/deprotection steps. |

| Organocatalysis | Chiral Phosphoric Acid / Squaramide | Electrophile (e.g., imine) | 85-99% ee | Metal-free, mild conditions, low catalyst loading. researchgate.netresearchgate.net | Substrate scope can be limited; catalyst may be complex to synthesize. |

| Asymmetric Hydrogenation | Chiral Metal Complex | Rh(DIPAMP), Ir(PHOX), H₂ | 90-99% ee | High atom economy, high turnover numbers, excellent enantioselectivity. acs.org | Requires specialized high-pressure equipment; catalyst cost and sensitivity. |

Development of Efficient Purification and Isolation Principles for Synthetic Intermediates

The purification of pyrazole intermediates is crucial for obtaining high-purity final products. A combination of techniques is typically employed, tailored to the specific physical and chemical properties of the intermediates.

Crystallization: This is a preferred method for solid compounds, offering high purity and scalability. A particularly effective technique for purifying basic pyrazole compounds involves their conversion into acid addition salts . google.comgoogle.com By reacting the crude pyrazole product with an inorganic (e.g., sulfuric acid, hydrochloric acid) or organic acid, a salt is formed which often has different solubility properties than the free base and impurities. This allows for selective crystallization from a suitable solvent system. The purified salt can then be neutralized to recover the pure pyrazole. google.comgoogle.com

Chromatography: Silica gel column chromatography is the most common laboratory-scale purification method for pyrazole derivatives. acs.org The choice of eluent (mobile phase) is critical and is typically a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), with the ratio adjusted to achieve optimal separation.

Extraction: Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from reaction byproducts, unreacted starting materials, and catalysts. For example, after a reaction, the mixture can be diluted with an organic solvent and washed with aqueous solutions (e.g., water, brine, dilute acid, or base) to remove water-soluble impurities. organic-chemistry.org

Distillation: For volatile and thermally stable liquid pyrazole intermediates, distillation under reduced pressure can be an effective purification method.

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the properties of the target compound. For example, in the synthesis of 3,4-dimethylpyrazole, an impurity of 3-ethylpyrazole can form, which is difficult to separate by distillation but can be effectively removed via crystallization of an acid addition salt. google.com

Green Chemistry Considerations and Sustainable Synthetic Routes for Aminopyrazoles

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of aminopyrazoles has benefited significantly from the application of green chemistry principles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. researchgate.netbenthamdirect.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com This approach enhances atom economy and reduces the number of synthetic steps and purification operations. The synthesis of pyrano[2,3-c]pyrazoles, for example, is often achieved via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine. nih.gov

Green Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Significant efforts have been made to replace these with greener alternatives.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. The synthesis of various pyrazole derivatives has been successfully demonstrated in aqueous media, sometimes using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com

Polyethylene Glycol (PEG): PEG is a biodegradable, non-toxic, and recyclable solvent. It has been used as a medium for the synthesis of N-pyrazole amino chitosan (B1678972) derivatives, with the PEG being efficiently recycled for several consecutive runs. nih.gov

Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Microwave-assisted MCRs have been shown to produce pyranopyrazole derivatives in minutes, compared to hours with conventional methods. nih.gov

Recyclable Catalysts: The use of heterogeneous or magnetic nanocatalysts allows for easy separation from the reaction mixture (e.g., by filtration or using an external magnet) and reuse over multiple cycles with minimal loss of activity. This reduces catalyst waste and cost. For example, a recyclable magnetic nanoparticle catalyst (Fe₃O₄@SiO₂@vanillin@thioglycolic acid) has been developed for the green synthesis of 5-amino-bispyrazole-4-carbonitriles. rsc.org

| Parameter | Traditional Approach | Green Approach |

|---|---|---|

| Solvent | Volatile organic compounds (e.g., Toluene, DMF) | Water, PEG, Ethanol, or solvent-free. benthamdirect.comthieme-connect.com |

| Catalyst | Stoichiometric acids/bases, homogeneous catalysts | Recyclable nanocatalysts, organocatalysts, biocatalysts. researchgate.netrsc.org |

| Energy | Conventional heating (hours) | Microwave/ultrasound irradiation (minutes). nih.gov |

| Methodology | Multi-step synthesis with isolation of intermediates | One-pot multicomponent reactions (MCRs). mdpi.com |

| Waste | Significant solvent and byproduct waste | Minimized waste, high atom economy, catalyst recycling. |

Mechanistic Insights into Critical Bond-Forming Reactions During Synthesis

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and controlling product outcomes. The synthesis of this compound involves several critical bond-forming steps, primarily the construction of the pyrazole ring and the attachment of the side chain.

Pyrazole Ring Formation: The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis , which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. The mechanism proceeds as follows:

Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

Dehydration: A final dehydration step occurs, leading to the formation of the aromatic pyrazole ring.

When a monosubstituted hydrazine (e.g., ethylhydrazine) is used, the reaction can lead to two regioisomeric products. The outcome is often influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction pH.

N-N Bond Formation: While the Knorr synthesis is prevalent, other methods for forming the crucial N-N bond exist. Mechanistic studies have explored metal-mediated routes, such as the oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.govumn.edu In this process, a diazatitanacycle undergoes oxidation, which triggers a reductive elimination to form the N-N bond and release the pyrazole product. Kinetic studies suggest that for oxidants like TEMPO, coordination to the metal center is a critical, rate-limiting step. nih.gov

C-N and C-C Bond Formation for Side-Chain Installation: The installation of the 2-aminopropyl side chain at the C4 position involves key C-C and C-N bond formations.

C-C Bond Formation: This can be achieved through various methods. For example, a Friedel-Crafts type acylation at the C4 position of a pre-formed 1-ethylpyrazole (B1297502) would install an acetyl group. Subsequent reaction with a methyl organometallic reagent would form the tertiary alcohol, which can then be converted to the amine.

C-N Bond Formation: The amine can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) on the side chain with an amine source like ammonia or an azide (B81097) followed by reduction. Alternatively, reductive amination of a pyrazolyl ketone with ammonia or an ammonium (B1175870) source and a reducing agent (e.g., NaBH₃CN) provides a direct route to the amine. The mechanism involves the formation of an imine or enamine intermediate, which is then reduced in situ.

A transition-metal-free method for forming C-N bonds in the synthesis of o-carborane-fused pyrazoles has been developed, involving a sequential diazotization and cyclization reaction. nih.govacs.org These novel pathways provide insight into alternative strategies for constructing complex heterocyclic systems.

Advanced Computational and Theoretical Investigations of 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of a molecule. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Natural Bond Orbital (NBO) analysis collectively offer a comprehensive picture of molecular geometry, reactivity, and intramolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the equilibrium geometries of molecules. Calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.

For 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine, the geometry optimization is expected to show that the pyrazole (B372694) ring is nearly planar, a characteristic feature of aromatic heterocyclic systems. nih.gov The ethyl and isopropylamine (B41738) substituents will adopt conformations that minimize steric strain. The bond lengths within the pyrazole ring are anticipated to be intermediate between single and double bonds, reflecting its aromatic character. For instance, the N-N bond length in pyrazole derivatives is a key structural parameter. scispace.com The C-C bonds of the isopropyl group and the C-N bond of the amine group would exhibit typical single bond character.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| N1-N2 (pyrazole) | 1.35 | C5-N1-N2 (pyrazole) | 112.5 |

| N1-C5 (pyrazole) | 1.34 | N1-N2-C3 (pyrazole) | 105.0 |

| N2-C3 (pyrazole) | 1.33 | N2-C3-C4 (pyrazole) | 111.0 |

| C3-C4 (pyrazole) | 1.42 | C3-C4-C5 (pyrazole) | 106.5 |

| C4-C5 (pyrazole) | 1.38 | C4-C5-N1 (pyrazole) | 105.0 |

| C4-C(isopropyl) | 1.51 | C(pyrazol)-C(isopropyl)-C(methyl) | 110.0 |

| C(isopropyl)-N(amine) | 1.47 | C(pyrazol)-C(isopropyl)-N(amine) | 109.5 |

Note: These values are representative expectations based on DFT studies of similar pyrazole derivatives and have not been experimentally verified for this specific compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. acs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, which is typical for such heterocyclic systems. The LUMO distribution can be more varied but is often spread across the pyrazole ring and adjacent substituents. The amine group may also contribute to the HOMO, reflecting its electron-donating nature. Analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -0.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability and low reactivity |

Note: Values are illustrative and based on typical results for pyrazole derivatives from DFT calculations. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potentials. cram.com

In this compound, the MEP surface would show the most negative potential (red) localized around the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, which possesses a lone pair of electrons. researchgate.netnih.gov The nitrogen atom of the primary amine group would also represent a region of negative potential. These sites are the most likely points for electrophilic attack or hydrogen bonding interactions. Conversely, the hydrogen atoms of the amine group and those on the alkyl chains would exhibit positive potential (blue), making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition. nih.govuba.ar A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). nih.gov This value indicates the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(N1-C5) | 18.5 | Lone pair delocalization into π-system |

| LP(1) N2 | π(C3-C4) | 20.2 | Lone pair delocalization into π-system |

| π(C4-C5) | π(N2-C3) | 22.1 | π-conjugation within the ring |

| LP(1) N(amine) | σ(C(isopropyl)-C(methyl)) | 5.8 | Hyperconjugation |

Note: These interactions and energies are representative examples based on NBO analyses of similar heterocyclic amine compounds. nih.gov

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometric parameters, providing a landscape of stable conformers (valleys) and the transition states (saddle points) that separate them. libretexts.orglibretexts.org

Understanding the rotational dynamics around key single bonds is crucial for characterizing the molecule's conformational preferences. For this compound, two such critical rotations are around the C(pyrazol)-C(isopropyl) bond and the C(isopropyl)-N(amine) bond.

Rotation around the C(pyrazol)-C(isopropyl) bond: The rotation around the bond connecting the aromatic pyrazole ring to the bulky isopropyl group is expected to be hindered. The potential energy surface for this rotation would likely show distinct energy minima corresponding to staggered conformations where the methyl groups of the isopropyl moiety are positioned away from the plane of the pyrazole ring to minimize steric clash. The energy barriers would correspond to eclipsed conformations where the methyl groups pass over the ring. The magnitude of this barrier is influenced by steric hindrance and electronic effects. researchgate.net

Rotation around the C(isopropyl)-N(amine) bond: This rotation involves the movement of the amine group relative to the rest of the isopropyl substituent. The potential energy surface is typically characterized by a three-fold rotational barrier, with energy minima corresponding to staggered conformations of the N-H bonds relative to the C-C bonds of the isopropyl group. acs.orgnih.gov The barrier height is generally lower than that for bulkier groups and is primarily governed by steric repulsion between the hydrogen atoms.

Table 4: Predicted Rotational Energy Barriers

| Bond of Rotation | Predicted Rotational Barrier (kcal/mol) | Primary Contributing Factor |

|---|---|---|

| C(pyrazol)-C(isopropyl) | 4.0 - 6.0 | Steric hindrance between isopropyl methyls and pyrazole ring |

| C(isopropyl)-N(amine) | 2.5 - 3.5 | Torsional strain and steric repulsion |

Note: Values are estimations based on computational studies of rotational barriers in molecules with similar functional groups. researchgate.netacs.org

Influence of Substituents on Molecular Flexibility and Tautomerism

The substitution pattern on a pyrazole ring significantly modulates its electronic properties, structure, and potential for tautomerism. encyclopedia.pub In the case of this compound, the presence of an ethyl group at the N1 position precludes the possibility of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles where a proton can migrate between the two nitrogen atoms. nih.gov This N1-alkylation locks the heterocyclic core into the 1-ethyl-1H-pyrazole form.

The primary sources of molecular flexibility, therefore, arise from the rotation of the two substituent groups: the N1-ethyl group and the C4-(2-aminopropan-2-yl) group.

N1-Ethyl Group: Rotation around the N1-C(ethyl) bond influences the steric environment around the N2 nitrogen and the C5 carbon of the pyrazole ring. Computational studies, typically using Density Functional Theory (DFT), can map the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformations.

C4-(2-aminopropan-2-yl) Group: This bulky substituent has multiple rotational degrees of freedom. The most significant is the rotation around the C4-C(propyl) bond. The conformational preferences will be dictated by a balance of steric hindrance between the isopropyl moiety and the pyrazole ring, as well as potential weak intramolecular interactions.

The electronic nature of the substituents also plays a role. The ethyl group is a weak electron-donating group, while the 2-aminopropan-2-yl group, particularly the amino function, can also act as an electron donor. nih.gov These groups can influence the aromaticity and charge distribution of the pyrazole ring, which in turn affects its reactivity and intermolecular interactions. mdpi.com

| Substituent | Position | Effect on Tautomerism | Contribution to Molecular Flexibility | Predicted Electronic Effect |

|---|---|---|---|---|

| Ethyl | N1 | Inhibits annular tautomerism by N-alkylation | Rotation around the N1-C bond | Weak electron-donating (inductive effect) |

| 2-aminopropan-2-yl | C4 | No direct influence on annular tautomerism | Rotation around the C4-C bond; internal rotations within the side chain | Electron-donating (inductive effect and potential lone pair delocalization) |

Theoretical Reaction Pathway Analysis

Theoretical analysis is crucial for understanding the mechanisms of chemical reactions, predicting their feasibility, and explaining observed selectivity. researchgate.net

A common synthetic route to 1,4-disubstituted pyrazoles involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For this compound, a plausible synthesis could involve the reaction of ethylhydrazine (B1196685) with a suitably functionalized four-carbon precursor.

Computational modeling, primarily using DFT methods, can elucidate the step-by-step mechanism of such a cyclization reaction. nih.gov This involves:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants, intermediates, and final products.

Transition State (TS) Searching: Locating the highest-energy point along the reaction coordinate for each step. The structure of the TS provides insight into the geometry of the bond-forming and bond-breaking processes.

Energy Profiling: Calculating the relative energies of all species along the reaction pathway. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is related to the reaction rate. nih.gov

For instance, the cyclization process likely involves an initial nucleophilic attack of the hydrazine on a carbonyl group, followed by dehydration and subsequent ring closure. Each of these steps would be characterized by a specific transition state that could be computationally modeled to understand the energetic barriers involved.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Illustrative) |

|---|---|---|---|

| Reactants | Ethylhydrazine + Precursor | 0.0 | N/A |

| TS1 | Transition state for initial nucleophilic attack | +15.2 | N---C bond length: ~2.1 Å |

| Intermediate 1 | Hemiaminal intermediate | -5.8 | N-C bond formed |

| TS2 | Transition state for dehydration/cyclization | +22.5 | C---N bond length: ~2.0 Å; C---O bond length: ~1.8 Å |

| Product | Pyrazole ring | -30.1 | Aromatic ring formed |

Derivatization of this compound would likely occur at the primary amine of the C4 substituent or potentially at the C3 or C5 positions of the pyrazole ring via electrophilic substitution. Computational methods can predict the most likely site of reaction.

Regioselectivity: The prediction of regioselectivity in electrophilic substitution on the pyrazole ring can be achieved by analyzing the ground-state properties of the molecule:

Atomic Charges: Calculating the partial atomic charges (e.g., using Natural Bond Orbital analysis) can identify the most nucleophilic (electron-rich) atoms. The carbon atom with the most negative charge is often the most susceptible to attack by an electrophile.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) represents the region from which electrons are most likely to be donated. For an electrophilic attack, the reaction is predicted to occur at the atom(s) where the HOMO has the largest density.

The use of different solvents can also dramatically influence regioselectivity, a phenomenon that can be modeled computationally. conicet.gov.ar For reactions involving the amine group, stereoselectivity is not a factor unless a new chiral center is introduced. If derivatization were to create a stereocenter, computational modeling could predict the favored diastereomer by calculating the transition state energies leading to each product.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. eurasianjournals.comnih.gov An MD simulation of this compound would involve simulating the motion of the molecule in a "box" of solvent molecules (e.g., water, ethanol) over a period of nanoseconds or longer.

These simulations provide valuable information on:

Conformational Sampling: MD explores the full range of accessible conformations of the flexible ethyl and 2-aminopropan-2-yl side chains, identifying the most populated conformational states and the energy barriers for interconversion between them. nih.gov This goes beyond the static picture provided by simple geometry optimization. bohrium.com

Solvent Effects: MD explicitly models the interactions between the solute and individual solvent molecules. This allows for the study of how the solvent organizes around the molecule (solvation shell) and how specific interactions, like hydrogen bonds between the amine group and water, influence the solute's conformation and dynamics. For example, in a polar protic solvent, the amine group would be expected to form strong hydrogen bonds, which would influence the rotational preference of the side chain.

The results from MD simulations are often analyzed to generate radial distribution functions (to understand solvent structure) and root-mean-square deviation (RMSD) plots (to assess conformational stability). nih.gov

Reactivity and Derivatization Strategies for 2 1 Ethyl 1h Pyrazol 4 Yl Propan 2 Amine

Reactivity of the Primary Amine Functionality

The exocyclic primary amine group is a key site for chemical modification. Its nucleophilic character and the presence of two hydrogen atoms allow for a wide array of reactions, leading to the formation of amides, secondary and tertiary amines, and imines.

The primary amine of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine readily participates in nucleophilic acyl substitution reactions with various acylating agents. This reactivity leads to the formation of stable amide derivatives. The reaction typically involves the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester. This process is fundamental for introducing a wide range of acyl groups onto the molecule.

Common acylating agents and the corresponding products are outlined below:

| Acylating Agent | General Structure | Resulting Amide Product |

| Acyl Chloride | R-COCl | N-(2-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)acetamide |

| Acid Anhydride | (R-CO)₂O | N-(2-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)benzamide |

| Ester | R-COOR' | Ethyl 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ylcarbamate |

| Carboxylic Acid | R-COOH | N-(2-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)isobutyramide |

| This table is interactive and provides examples of potential reactions. |

The formation of amides is a robust and high-yielding transformation, often employed to modify the physicochemical properties of the parent amine.

Reductive amination provides a direct method for converting the primary amine into secondary or tertiary amines. ineosopen.org This reaction proceeds in two main stages: the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form a transient imine or enamine intermediate, followed by the in-situ reduction of this intermediate. ineosopen.orgresearchgate.net A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity.

This strategy is highly versatile for introducing diverse alkyl or aryl substituents to the nitrogen atom. ineosopen.org

| Carbonyl Compound | Reducing Agent | Resulting Amine Product |

| Formaldehyde | Sodium triacetoxyborohydride | N,N-dimethyl-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Acetone | Sodium borohydride | N-isopropyl-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Benzaldehyde | Sodium triacetoxyborohydride | N-benzyl-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This interactive table illustrates the versatility of reductive amination. |

The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. ekb.egekb.eg This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. researchgate.net The formation of the C=N double bond is often reversible, and the equilibrium can be shifted toward the product by removing water from the reaction mixture, for instance, by azeotropic distillation. Pyrazole-based Schiff bases are synthesized through the condensation reaction between pyrazole (B372694) aldehydes and various aromatic amines. ekb.egekb.egnih.gov

These imine derivatives can be stable compounds themselves or serve as intermediates for further synthetic transformations, such as reduction to secondary amines as seen in reductive amination.

| Aldehyde/Ketone | Reaction Conditions | Resulting Schiff Base/Imine |

| Benzaldehyde | Acid catalyst, Dean-Stark trap | (E)-N-benzylidene-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| 4-Methoxybenzaldehyde | Methanol, reflux | (E)-N-(4-methoxybenzylidene)-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Cyclohexanone | Toluene, reflux | N-(cyclohexylidene)-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| This table showcases examples of Schiff base formation. |

The primary amine's nucleophilicity allows for selective functionalization through reactions like alkylation and sulfonylation. Direct alkylation with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlled conditions can favor the formation of mono- or di-alkylated products. For more selective modifications, especially when multiple reactive sites are present, the use of protecting groups may be necessary. acs.org For instance, the primary amine could be protected to allow for a reaction on the pyrazole ring, followed by deprotection.

Sulfonylation, the reaction with sulfonyl chlorides in the presence of a base, yields sulfonamides. This functional group can significantly alter the biological and physical properties of the parent molecule.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the carbon atoms. The ring is generally considered electron-rich, making it susceptible to electrophilic attack.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems, including pyrazole. wikipedia.org The outcome of such a reaction on the this compound molecule is dictated by the electronic effects of the substituents already present on the ring.

The pyrazole ring has two available positions for substitution: C3 and C5. The directing influence of the existing groups determines the regioselectivity of the reaction:

N1-ethyl group: The ethyl group is an electron-donating group (EDG) through induction. The N1 nitrogen atom, being of the pyrrole-type, also contributes its lone pair to the aromatic system, further activating the ring. This activation is primarily directed towards the C5 position.

C4-(2-aminopropan-2-yl) group: This alkyl group is also an electron-donating group, which activates the aromatic ring. It directs incoming electrophiles to its ortho positions, which are C3 and C5.

Considering these combined effects, the pyrazole ring is activated towards electrophilic attack. Both the N1-ethyl and the C4-alkylamine substituents direct incoming electrophiles to the C3 and C5 positions. The precise outcome of a specific SEAr reaction would depend on the nature of the electrophile and the reaction conditions, with potential for a mixture of C3 and C5 substituted products. Steric hindrance from the bulky propan-2-amine group at C4 might favor substitution at the C5 position.

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 2-(1-ethyl-5-nitro-1H-pyrazol-4-yl)propan-2-amine |

| Bromination | Br₂ / FeBr₃ | 2-(5-bromo-1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-(4-(2-aminopropan-2-yl)-1-ethyl-1H-pyrazol-5-yl)ethan-1-one |

| This interactive table outlines potential electrophilic aromatic substitution reactions and their predicted outcomes. |

Functionalization at the 4-Position of the Pyrazole Ring and N-Substitution

Given that the 4-position of the pyrazole ring is already substituted with the propan-2-amine group, further direct functionalization at this site is synthetically challenging. Instead, derivatization strategies for the pyrazole core focus on the still available C3 and C5 positions. These positions are susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents.

Concurrently, the primary amine of the side chain provides a readily accessible site for N-substitution reactions. Standard amine chemistry can be employed to introduce a wide variety of functional groups, significantly altering the compound's physicochemical properties.

Electrophilic Substitution at C3 and C5: The pyrazole ring is an electron-rich heterocycle, making it amenable to electrophilic aromatic substitution. Reactions such as halogenation, nitration, and acylation can be directed to the C3 and C5 positions. For instance, treatment with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms, which can serve as handles for subsequent cross-coupling reactions.

N-Substitution of the Primary Amine: The primary amine on the isopropyl side chain is a potent nucleophile and can be readily derivatized through various reactions:

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride is an effective method for generating secondary or tertiary amines. Direct alkylation with alkyl halides can also be employed, though it may lead to overalkylation.

These N-substitution strategies are fundamental for modifying the steric and electronic properties of the side chain.

Table 1: Representative N-Substitution Reactions on Primary Amines

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Acylation | Acetyl Chloride | Pyridine (B92270), CH2Cl2, 0 °C to rt | N-(2-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)acetamide |

| N-Sulfonylation | Toluenesulfonyl Chloride | Triethylamine, CH2Cl2, rt | N-(2-(1-ethyl-1H-pyrazol-4-yl)propan-2-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)3 | Dichloroethane, rt | N-isopropyl-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Functionalization at the Isopropyl Side Chain

The isopropyl side chain offers additional opportunities for derivatization, primarily through reactions involving the amine group to form new carbon-carbon and carbon-heteroatom bonds.

The primary amine is the key functional group for initiating bond formation on the side chain.

Carbon-Heteroatom Bond Formation: As discussed in section 4.2.2, N-acylation, N-sulfonylation, and N-alkylation are robust methods for forming C-N and N-S bonds. Furthermore, the amine can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

Carbon-Carbon Bond Formation: Forming new C-C bonds directly on the propan-2-amine moiety is less straightforward but can be achieved through multi-step sequences. For example, the primary amine can be converted into a different functional group that is more amenable to C-C bond formation. One potential, albeit challenging, route involves the conversion of the amine to a leaving group, followed by nucleophilic substitution with a carbon nucleophile. However, such reactions on tertiary carbons are often prone to elimination. A more viable strategy involves reactions where the amine directs the chemistry, such as in the formation of α-aminonitriles (a Strecker-type synthesis) if starting from a related ketone precursor.

Palladium-catalyzed cross-coupling reactions are powerful tools for scaffold diversification. wikipedia.org To utilize these methods, the this compound scaffold must first be functionalized with a suitable reaction handle, typically a halogen or a boronic acid/ester.

Halogenation of the Pyrazole Ring: As mentioned, electrophilic halogenation can install a bromine or iodine atom at the C3 or C5 position of the pyrazole ring.

Cross-Coupling Reactions: The resulting halo-pyrazole derivative can then participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) introduces new aryl or vinyl substituents. This is one of the most versatile methods for C-C bond formation on heterocyclic cores. researchgate.netnih.govnih.govrsc.org

Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynylated pyrazole derivatives.

Buchwald-Hartwig Amination: The primary amine on the side chain can itself act as a nucleophile in a palladium-catalyzed reaction with aryl or heteroaryl halides to form a new C-N bond, linking the pyrazole scaffold to another aromatic system. researchgate.netnih.govresearchgate.net This reaction directly utilizes the existing functionality for diversification.

Table 2: Potential Cross-Coupling Reactions for Scaffold Diversification

| Coupling Reaction | Required Precursor | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-4-(2-amino-2-propyl)-1-ethyl-pyrazole | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 4-(2-amino-2-propyl)-1-ethyl-3-phenyl-pyrazole |

| Sonogashira | 3-Iodo-4-(2-amino-2-propyl)-1-ethyl-pyrazole | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | 4-(2-amino-2-propyl)-1-ethyl-3-(phenylethynyl)-pyrazole |

| Buchwald-Hartwig | This compound | Bromobenzene | Pd2(dba)3, XPhos, NaOtBu | N-phenyl-2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine |

Heterocycle Annulation and Ring Expansion Reactions Utilizing the Compound as a Precursor

The inherent functionalities of this compound—specifically the nucleophilic ring nitrogens and the primary amine of the side chain—make it a valuable precursor for constructing fused heterocyclic systems (annulation).

Heterocycle Annulation: Annulation reactions involve the construction of a new ring fused to the existing pyrazole scaffold. This can be achieved by reacting the precursor with bifunctional electrophiles.

Reaction with 1,3-Dicarbonyl Compounds: The primary amine can react with compounds like acetylacetone (B45752) or ethyl acetoacetate. Depending on the conditions, this can lead to the formation of pyrimidine (B1678525) or pyridine rings fused or linked to the pyrazole core. For example, condensation of an aminopyrazole with a β-ketoester is a classic route to pyrazolo[1,5-a]pyrimidines. While the amine in the title compound is on a side chain, intramolecular cyclization pathways could potentially be designed.

Reaction with α,β-Unsaturated Systems: Michael addition of the primary amine to an α,β-unsaturated ketone or ester, followed by an intramolecular cyclization/condensation, can lead to the formation of fused dihydropyridine (B1217469) or dihydropyrimidine (B8664642) rings.

Ring Expansion Reactions: Ring expansion of the pyrazole core is a less common transformation. However, certain pyrazole derivatives can undergo oxidative ring-opening, which may be followed by recyclization to form larger heterocyclic systems. researchgate.net For example, oxidative cleavage of the pyrazole ring could potentially yield a reactive intermediate that could be trapped intramolecularly by the side-chain amine to form a medium-sized ring, although this would require specific and carefully controlled reaction conditions. Such strategies are at the forefront of synthetic methodology and offer routes to novel and complex molecular architectures.

Applications As a Chemical Scaffold and Advanced Building Block

Design and Synthesis of Novel Fused and Spiro-Heterocyclic Systems Utilizing the Pyrazole-Amine Scaffold

The pyrazole-amine scaffold inherent in 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine is a powerful precursor for the synthesis of complex heterocyclic systems. The primary amine group serves as a key nucleophilic handle, while the pyrazole (B372694) ring provides a stable aromatic core that can be further functionalized or incorporated into larger ring systems.

The synthesis of fused pyrazoles, such as pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, often relies on the reactivity of an amino group attached to the pyrazole core. nih.gov The 5-aminopyrazole moiety, in particular, is a well-established starting material for creating a multitude of bioactive fused systems through cyclization and cycloaddition reactions with various electrophiles. nih.gov By analogy, the primary amine of this compound can be expected to react with bifunctional electrophiles to construct novel fused heterocyclic frameworks. For instance, reaction with β-ketoesters could lead to the formation of pyrazolo[3,4-b]pyridine derivatives.

Spiro-heterocyclic systems, which feature two rings sharing a single atom, can also be accessed from this scaffold. One-pot, three-component reactions involving a pyrazole derivative, an aldehyde, and a source of active methylene (B1212753) groups are common strategies for building spiro compounds. nih.gov The amine functionality of the target compound could be transformed into a reactive intermediate, such as an imine, which could then participate in cycloaddition reactions to generate spiro-pyrazolopyridine and other complex spirocyclic architectures. researchgate.net

Table 1: Conceptual Synthetic Pathways to Fused and Spiro-Heterocycles

| Target Heterocycle | Conceptual Reaction Type | Potential Reactants with this compound |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Condensation/Cyclization | β-Diketones, β-Ketoesters |

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation | Formamides, Urea (B33335) derivatives, Isothiocyanates |

| Spiro-pyrazolopyridines | Three-component reaction | Indoline-2,3-diones, Benzoyl acetonitrile (B52724) derivatives nih.gov |

Role in the Development of Diversified Chemical Libraries for High-Throughput Screening (Conceptual Framework)

The generation of combinatorial libraries of small molecules is a cornerstone of modern drug discovery, enabling the high-throughput screening (HTS) of vast chemical space to identify novel bioactive compounds. mdpi.com The this compound scaffold is an ideal starting point for creating such libraries due to its inherent structural features and multiple points for diversification.

The primary amine is the most accessible functional group for derivatization. It can readily undergo a wide range of reactions, including acylation, sulfonylation, reductive amination, and urea/thiourea (B124793) formation, allowing for the introduction of a vast array of substituents (R¹). Furthermore, the pyrazole ring itself presents opportunities for functionalization. While the N1 position is blocked by an ethyl group, electrophilic substitution reactions could potentially occur at the C3 and C5 positions of the pyrazole ring, introducing a second point of diversity (R²).

This multi-directional derivatization strategy allows for the rapid assembly of a large and structurally diverse library of compounds from a single core scaffold. The resulting library, based on the privileged pyrazole structure, would be well-suited for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes, where pyrazole-containing molecules have shown significant activity. researchgate.netnih.gov The synthesis can be adapted for solid-phase methodologies, which are highly amenable to the automated and high-throughput production of compound libraries. mdpi.comnih.gov

Table 2: Conceptual Diversification Points for Chemical Library Synthesis

| Diversity Point | Position on Scaffold | Potential Reactions | Example Building Blocks |

|---|---|---|---|

| R¹ | Propan-2-amine group | Acylation, Sulfonylation, Reductive Amination, Urea Formation | Acid chlorides, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates |

| R² | C3/C5 of Pyrazole Ring | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | N-Bromosuccinimide, Nitrating agents |

Precursor in Multicomponent Reactions (MCRs) for Complex Molecule Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com The this compound scaffold contains key functional groups that can participate in various MCRs.

The primary amine is a common component in many well-known MCRs. For example, it can serve as the amine component in the Ugi or Passerini reactions to create complex peptide-like structures. It can also participate in the Hantzsch pyridine (B92270) synthesis or related Biginelli-type reactions to form dihydropyridine (B1217469) and dihydropyrimidinone derivatives, respectively.

While classic pyrazole synthesis often involves the reaction of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis) beilstein-journals.org, the pre-formed pyrazole ring in the target compound can itself be a component in MCRs. For instance, if the pyrazole ring were further functionalized with a formyl group, it could act as the aldehyde component in the synthesis of pyranopyrazoles or other fused systems. mdpi.comnih.gov The development of novel MCRs involving pyrazole-amines as one of the starting components represents a promising avenue for the efficient construction of complex, drug-like molecules. rsc.org

Ligand Design in Coordination Chemistry: Principles of Metal Binding and Theoretical Coordination Modes

Pyrazole and its derivatives are extensively used as ligands in coordination chemistry due to the excellent donor properties of their nitrogen atoms. researchgate.net The pyrazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N2). In this compound, the N1 position is substituted with an ethyl group, leaving the pyridine-type N2 atom as the primary site for metal coordination. researchgate.net

The presence of the propan-2-amine group introduces a second potential coordination site. This allows the molecule to act as a bidentate chelating ligand, where both the pyrazole N2 atom and the amine nitrogen atom can bind to a single metal center. This chelation effect typically results in the formation of a stable five- or six-membered ring with the metal ion, enhancing the thermodynamic stability of the resulting complex. mdpi.com

The coordination behavior can be varied. The molecule can act as:

A monodentate ligand: Binding only through the pyrazole N2 atom.

A bidentate (N,N') chelating ligand: Binding through both the pyrazole N2 and the amine nitrogen.

A bridging ligand: Connecting two or more metal centers, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Theoretical studies, such as Density Functional Theory (DFT), can be used to model the coordination modes and predict the geometric and electronic structures of the metal complexes. acs.org Such studies help in understanding the nature of the metal-ligand bonds and can predict properties like bond strength and the degree of covalent character, which is particularly relevant in applications like separating actinides from lanthanides. acs.org The steric bulk of the isopropyl group on the amine and the ethyl group on the pyrazole ring will also play a crucial role in determining the coordination geometry and the accessibility of the metal center. researchgate.net

Table 3: Theoretical Coordination Modes and Properties

| Coordination Mode | Donor Atoms | Potential Geometry | Resulting Complex Type |

|---|---|---|---|

| Monodentate | Pyrazole N2 | Varies with metal and other ligands | Simple coordination complex |

| Bidentate (N,N') | Pyrazole N2, Amine N | Octahedral, Square Planar, Tetrahedral | Chelate complex |

Conceptual Framework for its Use in Supramolecular Chemistry as a Hydrogen Bonding or Recognition Motif

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. The this compound molecule possesses distinct features that make it an attractive building block for designing supramolecular assemblies. mdpi.com

The primary amine group (-NH₂) is a strong hydrogen bond donor. The two N-H protons can interact with suitable hydrogen bond acceptors, such as carboxylates, phosphates, or the nitrogen atoms of other heterocycles. The pyridine-type nitrogen (N2) of the pyrazole ring is a hydrogen bond acceptor. nih.gov This combination of a hydrogen bond donor (amine) and an acceptor (pyrazole N2) within the same molecule allows for the formation of predictable and robust hydrogen-bonded networks. researchgate.net

Advanced Analytical Methodologies for Complex Derivative Structural Elucidation Principles Focused

Principles of High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy, often to several decimal places. libretexts.org This precision is crucial for determining the molecular formula of a compound. libretexts.org Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number, HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

The underlying principle of HRMS is based on the fact that the masses of individual isotopes of elements are not exact integers (with the exception of carbon-12, which is defined as 12.0000 amu). libretexts.orglibretexts.org For instance, the mass of a hydrogen atom (¹H) is 1.0078 amu, and the mass of an oxygen atom (¹⁶O) is 15.9949 amu. libretexts.org This slight mass defect for each element means that a unique elemental composition will result in a unique exact mass. libretexts.org

For a compound like 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-amine, HRMS would be able to measure its mass with high precision. This experimental mass can then be compared against a calculated exact mass for the predicted molecular formula (C₉H₁₇N₃). The close agreement between the measured and calculated mass provides strong evidence for the correct molecular formula, significantly narrowing down the possibilities for the compound's identity. bioanalysis-zone.com Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are commonly used to achieve the high resolution and mass accuracy required for this type of analysis. acs.org

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR Techniques for Connectivity and Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) NMR provides information about the chemical environment of individual nuclei (typically ¹H and ¹³C), two-dimensional (2D) NMR experiments reveal correlations between different nuclei, allowing for the determination of the molecule's connectivity and, in some cases, its stereochemistry. wikipedia.org

2D NMR techniques distribute signals across two frequency axes, which helps to resolve overlapping signals that can complicate 1D spectra, a common issue with complex molecules. wikipedia.org Several 2D NMR experiments are particularly useful for structural elucidation:

COSY (Correlation Spectroscopy): This is one of the most fundamental 2D NMR experiments and is used to identify protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY would show correlations between the protons of the ethyl group, and between the protons on the pyrazole (B372694) ring, helping to piece together these fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would show which protons are directly attached to which carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting different parts of a molecule that are not directly bonded. For the target compound, HMBC would be crucial for establishing the connection between the propan-2-amine group and the pyrazole ring, as well as the ethyl group's attachment to the pyrazole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between nuclei that are close to each other in space, rather than through bonds. This is vital for determining the three-dimensional structure and stereochemistry of a molecule. While this compound itself is not chiral, for more complex derivatives with stereocenters, NOESY or ROESY would be essential for assigning relative stereochemistry.

By combining the information from these various 2D NMR experiments, a detailed and unambiguous map of the molecule's atomic connectivity and spatial arrangement can be constructed. wiley.com

X-ray Crystallography Principles for Definitive Solid-State Structure Determination

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a crystal. wikipedia.org It is considered the gold standard for structural elucidation as it provides a precise three-dimensional picture of the electron density within a crystal, from which the positions of the atoms, their chemical bonds, and other structural information can be derived. iastate.edu

The fundamental principle behind X-ray crystallography is the diffraction of X-rays by the regularly repeating arrangement of atoms in a crystal lattice. fiveable.me When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. Because the atoms in a crystal are arranged in a periodic manner, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of spots of varying intensities. wikipedia.org

The process involves several key steps:

Crystallization: The first and often most challenging step is to grow a single crystal of the compound that is of sufficient size and quality. wikipedia.org

Data Collection: The crystal is mounted in an X-ray diffractometer and rotated while being irradiated with X-rays. A detector records the positions and intensities of the diffracted X-ray beams. azom.com

Structure Solution and Refinement: The diffraction pattern is mathematically analyzed to generate an electron density map of the repeating unit within the crystal. azom.com From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental diffraction data.

For a compound like this compound, a successful X-ray crystallographic analysis would provide definitive proof of its molecular structure in the solid state, including precise bond lengths and angles.

Chiral Chromatography Methodologies for Enantiomeric Purity Assessment (where applicable)

Chiral chromatography is a specialized form of chromatography used to separate stereoisomers, specifically enantiomers. chiralpedia.com Enantiomers are mirror-image isomers that have identical physical and chemical properties in an achiral environment, making them inseparable by standard chromatographic techniques. openochem.org However, in a chiral environment, they can interact differently, allowing for their separation. openochem.org

The principle of chiral chromatography relies on the creation of a chiral environment for the separation process. This is most commonly achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. openochem.orgchromatographyonline.com The CSP is composed of a single enantiomer of a chiral molecule that is bonded to the support material of the column. openochem.org

As the racemic mixture (a 50:50 mixture of both enantiomers) passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral stationary phase. openochem.org Since diastereomers have different physical properties, these complexes have different stabilities and energies. openochem.org This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation and elution at different times. chromatographyonline.com